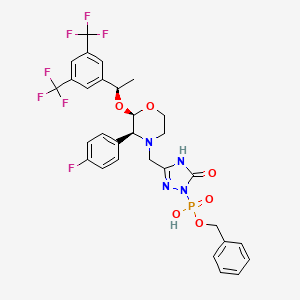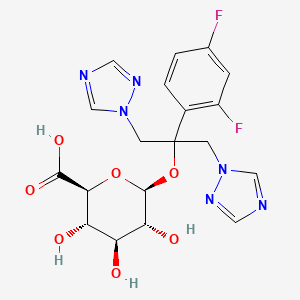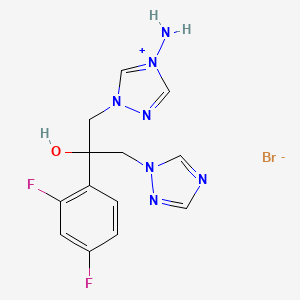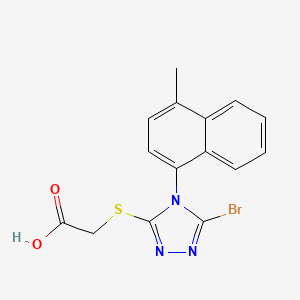
Lesinurad Impurity 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lesinurad Impurity 8, also known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a chemical compound related to Lesinurad. Lesinurad is a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is one of the impurities that can be formed during the synthesis or degradation of Lesinurad .
準備方法
The synthesis of Lesinurad Impurity 8 involves several steps, starting from inexpensive and readily available starting materials. The synthetic route typically includes the following steps:
Bromination: Introduction of a bromine atom into the naphthalene ring.
Cyclization: Formation of the triazole ring through cyclization reactions.
Thioether Formation: Introduction of the thioether group to form the final compound.
The reaction conditions for these steps generally involve the use of solvents like dichloromethane or ethanol, and reagents such as bromine, sodium azide, and thiols. The reactions are typically carried out under mild conditions to ensure high yield and purity .
化学反応の分析
Lesinurad Impurity 8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Lesinurad Impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis and quality control of Lesinurad.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in relation to Lesinurad.
Industry: Used in the development and optimization of synthetic routes for Lesinurad production.
作用機序
The mechanism of action of Lesinurad Impurity 8 is related to its structural similarity to Lesinurad. It is believed to interact with the same molecular targets, including urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). By inhibiting these transporters, this compound can increase the excretion of uric acid and lower serum uric acid levels .
類似化合物との比較
Lesinurad Impurity 8 can be compared with other impurities and related compounds, such as:
Lesinurad: The parent compound, used in the treatment of hyperuricemia.
Lesinurad Impurity B: Another impurity formed during the synthesis of Lesinurad.
Lesinurad Impurity 2: A structurally similar compound with different substituents.
Lesinurad Impurity 3: Another related impurity with a different molecular structure.
This compound is unique due to its specific structural features, such as the bromine atom and the thioether group, which can influence its chemical reactivity and biological activity .
特性
IUPAC Name |
2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCLZQFKIFSJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
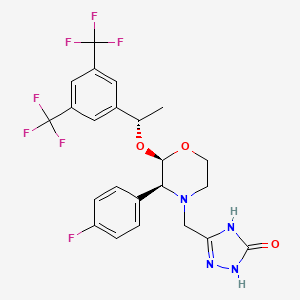
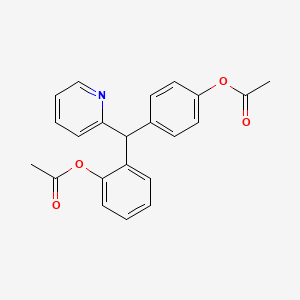
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
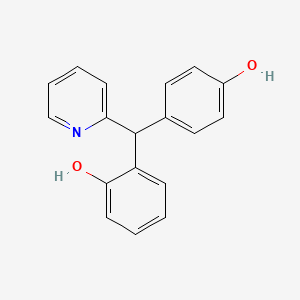

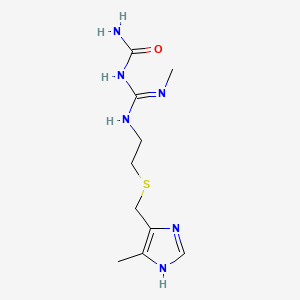
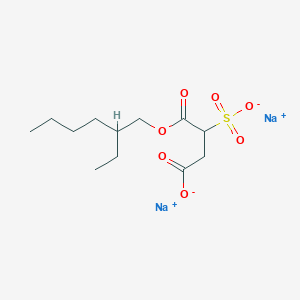
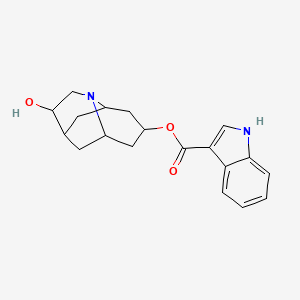
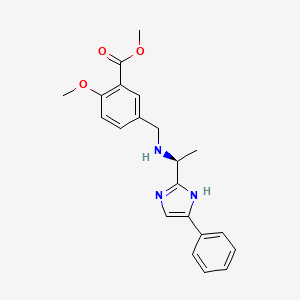
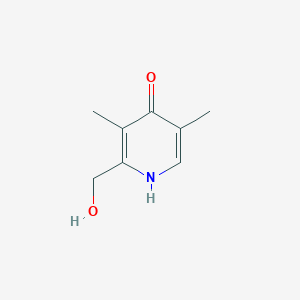
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
